[3-(Acetylamino)-4-methoxyphenoxy]acetic acid
Description
Properties
IUPAC Name |
2-(3-acetamido-4-methoxyphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-7(13)12-9-5-8(17-6-11(14)15)3-4-10(9)16-2/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAFVMMGUVITSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)OCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [3-(Acetylamino)-4-methoxyphenoxy]acetic acid typically involves the reaction of 3-(acetylamino)-4-methoxyphenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogenated reagents, sodium hydroxide.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anti-tumor properties .
Industry:
- Utilized in the development of new materials and chemical processes.
- Potential applications in environmental science for the degradation of pollutants.
Mechanism of Action
The mechanism of action of [3-(Acetylamino)-4-methoxyphenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of certain biochemical pathways, depending on the context. For example, it may inhibit histone deacetylase (HDAC) enzymes, leading to increased acetylation levels of histones and affecting gene expression .
Comparison with Similar Compounds
4-Phenyl-3-butenoic acid: An inhibitor of peptidylglycine alpha-amidating monooxygenase with anti-inflammatory properties.
5-(Acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester: A more potent amidation inhibitor with anti-tumorigenic properties.
Uniqueness:
- [3-(Acetylamino)-4-methoxyphenoxy]acetic acid is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets and pathways. Its combination of acetylamino and methoxyphenoxy groups provides unique chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
[3-(Acetylamino)-4-methoxyphenoxy]acetic acid (CAS No. 1239737-58-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antioxidant and anticancer properties, alongside relevant case studies and research findings.
Chemical Structure and Properties
The compound features an acetylamino group and a methoxyphenoxy moiety, which contribute to its biological properties. The chemical structure can be represented as follows:
Antioxidant Activity
Antioxidant activity is one of the primary biological activities associated with this compound. Studies indicate that compounds with similar structures exhibit significant radical scavenging activity. For instance, derivatives of 4-methoxyphenyl compounds have shown antioxidant activities exceeding that of ascorbic acid, a well-known antioxidant.
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| This compound | TBD | This study |
| Ascorbic Acid | 58.2 | |
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 79.62 |
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method is commonly used to assess the antioxidant capacity of compounds. Preliminary results suggest that this compound may exhibit comparable or superior activity to established antioxidants.
Anticancer Activity
Research into the anticancer potential of this compound has revealed promising results. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| U-87 | TBD | This study |
| MDA-MB-231 | TBD | This study |
| Doxorubicin (control) | 5.23 ± 0.29 |
The IC50 value indicates the concentration required to inhibit cell growth by 50%. Compounds structurally related to this compound have shown IC50 values ranging from 4.09 to 9.05 µM against various cell lines, suggesting a strong potential for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in oxidative stress and cancer cell proliferation pathways. The presence of the methoxy group may enhance lipophilicity and improve cellular uptake, while the acetylamino group could facilitate interactions with target proteins.
Case Studies and Research Findings
Several studies have explored derivatives of phenolic compounds similar to this compound:
- Study on Derivatives : A series of derivatives were synthesized and evaluated for their antioxidant and anticancer activities. Notably, some compounds exhibited antioxidant activities significantly higher than ascorbic acid, indicating structural modifications can enhance biological efficacy .
- Cytotoxicity Assessment : In a comparative study involving multiple phenolic derivatives, several showed potent cytotoxic effects against breast cancer cell lines, suggesting that structural features play a crucial role in their effectiveness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
